1-(Pyridin-4-yl)piperidin-4-ol
Overview
Description
1-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine moieties in its structure makes it a versatile building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-4-yl)piperidin-4-ol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
The compound interacts with its target, the B-raf protein, to exert its effects . .
Biochemical Pathways
The compound’s action affects the pathways involving the B-raf protein . B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion. Alterations in this pathway can lead to various types of cancers.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with the B-raf protein . By targeting this protein, the compound could potentially influence cell growth and division.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)piperidin-4-ol, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives are known to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
1-(Pyridin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Piperidine: A simpler analog that lacks the pyridine ring.
Pyridine: A simpler analog that lacks the piperidine ring.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness: 1-(Pyridin-4-yl)piperidin-4-ol is unique due to the combination of both pyridine and piperidine rings in its structure. This dual presence enhances its versatility and potential for various pharmacological applications compared to its simpler analogs .
Properties
IUPAC Name |
1-pyridin-4-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSUISDOVWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634247 | |
Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-65-0 | |
Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130658-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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